molecular formula C6H6N2S B045554 alpha-Amino-2-thiopheneacetonitrile CAS No. 61261-50-5

alpha-Amino-2-thiopheneacetonitrile

Cat. No.: B045554
CAS No.: 61261-50-5
M. Wt: 138.19 g/mol
InChI Key: NNJQHPAPVHHYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino(2-thienyl)acetonitrile is an organic compound with the molecular formula C6H6N2S It features a thiophene ring substituted with an amino group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: Amino(2-thienyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with an amine and a cyanide source. The reaction typically proceeds under mild conditions, often using a solvent such as acetonitrile or ethanol. The reaction can be catalyzed by bases like triethylamine or sodium hydroxide.

Industrial Production Methods: Industrial production of amino(2-thienyl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Amino(2-thienyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are effective.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Amino(2-thienyl)acetonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research explores its role in creating new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

    Thiazole derivatives: These compounds also contain a sulfur and nitrogen heterocycle and exhibit diverse biological activities.

    Thiophene derivatives: Similar to amino(2-thienyl)acetonitrile, these compounds have a thiophene ring but may differ in substituents.

Uniqueness: Amino(2-thienyl)acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-amino-2-thiophen-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJQHPAPVHHYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
alpha-Amino-2-thiopheneacetonitrile
Reactant of Route 2
Reactant of Route 2
alpha-Amino-2-thiopheneacetonitrile
Reactant of Route 3
Reactant of Route 3
alpha-Amino-2-thiopheneacetonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
alpha-Amino-2-thiopheneacetonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
alpha-Amino-2-thiopheneacetonitrile
Reactant of Route 6
Reactant of Route 6
alpha-Amino-2-thiopheneacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.